molecular formula C11H21NO2 B8421947 2-[(Hexyloxy)carbonyl]pyrrolidine

2-[(Hexyloxy)carbonyl]pyrrolidine

Cat. No. B8421947
M. Wt: 199.29 g/mol
InChI Key: NRCXMKKMPKLZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03976660

Procedure details

To a stirred solution of 24.9 g. (0.01 mol.) of N-carbobenzoxy-DL-proline and 11.22 g. (0.11 mol.) of n-hexanol in 200 ml. of dry dimethylformamide and 7.9 g. pyridine at room temperature is added 20.6 g. (0.01 mol.) of N,N'-dicyclohexylcarbodiimide. After stirring this mixture at room temperature for 16 hours, the precipitated N,N'-dicyclohexylurea is filtered off, the filtrate is diluted with a large volume of saturated aqueous sodium chloride, and this is thoroughly extracted with chloroform. The combined extracts are dried and concentrated in vacuo to give an oil comprising 1-(benzyloxy)carbonyl)]-2-[(hexyloxy)carbonyl]pyrrolidine.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.01 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:18][CH2:17][CH2:16][CH:12]1[C:13]([OH:15])=[O:14])(OCC1C=CC=CC=1)=O.[CH2:19](O)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].CN(C)C=O.C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[CH2:19]([O:15][C:13]([CH:12]1[CH2:16][CH2:17][CH2:18][NH:11]1)=[O:14])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C(C(=O)O)CCC1
Step Two
Name
Quantity
0.11 mol
Type
reactant
Smiles
C(CCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring this mixture at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated N,N'-dicyclohexylurea is filtered off
ADDITION
Type
ADDITION
Details
the filtrate is diluted with a large volume of saturated aqueous sodium chloride
EXTRACTION
Type
EXTRACTION
Details
this is thoroughly extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCCCC)OC(=O)C1NCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.